2-Hydroxy-4,6-dimethylnicotinic acid is an organic compound with the molecular formula and a molecular weight of approximately 181.19 g/mol. It is a derivative of nicotinic acid, characterized by the presence of hydroxyl groups and methyl groups at specific positions on the pyridine ring. The compound's structure includes a pyridine ring with two methyl groups located at the 4 and 6 positions and a hydroxyl group at the 2 position, contributing to its unique chemical properties.
These reactions are essential for modifying the compound for various applications in pharmaceuticals and organic synthesis.
Research indicates that 2-hydroxy-4,6-dimethylnicotinic acid exhibits biological activities that may include:
Several methods exist for synthesizing 2-hydroxy-4,6-dimethylnicotinic acid:
These synthetic routes allow for the production of 2-hydroxy-4,6-dimethylnicotinic acid with varying degrees of purity and yield.
2-Hydroxy-4,6-dimethylnicotinic acid has several applications across different fields:
The versatility of this compound makes it valuable in both industrial and research settings.
Studies have indicated that 2-hydroxy-4,6-dimethylnicotinic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies often focus on:
These studies are crucial for evaluating its potential therapeutic uses and safety profiles.
Several compounds share structural similarities with 2-hydroxy-4,6-dimethylnicotinic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Hydroxy-6-methylnicotinic acid | Hydroxyl group at position 2; methyl group at position 6 | |
2-Hydroxy-4-methylnicotinic acid | Hydroxyl group at position 2; methyl group at position 4 | |
2,4-Dihydroxy-6-methylnicotinic acid | Two hydroxyl groups; increased polarity |
The uniqueness of 2-hydroxy-4,6-dimethylnicotinic acid lies in its specific substitution pattern on the pyridine ring, which influences its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct configuration may lead to different pharmacological effects and applications in medicinal chemistry.
2-Hydroxy-4,6-dimethylnicotinic acid, also known as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic aromatic compound with a pyridine backbone substituted by hydroxyl, methyl, and carboxylic acid groups. Its structural features include:
Property | Value/Description | Source |
---|---|---|
Synonyms | 4,6-Dimethyl-2-hydroxynicotinic acid | |
SMILES Code | O=C(C1=C(C)C=C(C)NC1=O)O | |
InChI Key | IBXQMVFDHWEASI-UHFFFAOYSA-N |
This compound exhibits keto-enol tautomerism, favoring the oxo-form due to intramolecular hydrogen bonding between the hydroxyl and carboxylate groups.
While direct historical records for 2-hydroxy-4,6-dimethylnicotinic acid are sparse, its synthesis aligns with methodologies developed for related nicotinic acid derivatives. Key milestones include:
2-Hydroxy-4,6-dimethylnicotinic acid is valued for its structural versatility and reactivity:
Irritant